

Spectroscopic Data for Tetrahydrofurfuryl Chloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tetrahydrofurfuryl chloride

CAS No.: 3003-84-7

Cat. No.: B1346647

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This guide provides a comprehensive analysis of the spectroscopic data for **Tetrahydrofurfuryl chloride** (CAS No: 3003-84-7), a key intermediate in the pharmaceutical and agrochemical industries.[1] Understanding the spectral characteristics of this molecule is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

Tetrahydrofurfuryl chloride, systematically named 2-(chloromethyl)tetrahydrofuran, is a five-membered heterocyclic ether with a chloromethyl substituent.[1] Its flexible tetrahydrofuran ring and the presence of a chiral center introduce complexities in its spectral analysis, which this guide will unravel. Spectroscopic techniques are indispensable for confirming the molecular structure and purity of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity within a molecule. For **Tetrahydrofurfuryl chloride**, both ^1H and ^{13}C NMR are essential for unambiguous structural assignment.

^1H NMR Spectroscopy: Unraveling the Proton Environment

Theoretical Framework: ^1H NMR spectroscopy provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. The chemical shift (δ) of a proton is influenced by the electron density around it; electronegative atoms like oxygen and chlorine deshield nearby protons, shifting their signals downfield.

Experimental Considerations: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl_3) is an excellent choice for **Tetrahydrofurfuryl chloride** due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.^[2] A sample concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is typically sufficient for obtaining a high-quality spectrum.^[2]

Data Interpretation and Discussion: The ^1H NMR spectrum of **Tetrahydrofurfuryl chloride** is characterized by a series of multiplets arising from the protons on the tetrahydrofuran ring and the chloromethyl group. The asymmetry introduced by the chloromethyl substituent at the C2 position renders all ring protons diastereotopic and thus chemically non-equivalent, leading to complex splitting patterns.

Table 1: ^1H NMR Spectroscopic Data for **Tetrahydrofurfuryl chloride** in CDCl_3



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Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that exact chemical shifts and coupling constants can vary slightly based on solvent and experimental conditions.

The protons on the carbon bearing the oxygen (H5) are shifted furthest downfield due to the deshielding effect of the ether oxygen. The proton at the chiral center (H2) is also significantly downfield, influenced by both the ring oxygen and the adjacent chloromethyl group. The protons of the chloromethyl group (-CH₂Cl) appear as a multiplet due to coupling with the H2 proton. The remaining ring protons (H3 and H4) resonate in the more upfield region, typical for aliphatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift of a carbon is indicative of its hybridization and the electronegativity of the atoms attached to it. Carbons bonded to electronegative atoms like oxygen and chlorine are deshielded and appear at higher chemical shifts (downfield).

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Accurately weigh 20-50 mg of **Tetrahydrofurfuryl chloride** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved to avoid line broadening.

- Instrument Setup: Use a spectrometer with a proton-carbon dual probe. For a standard spectrum, a frequency of 100-150 MHz for carbon is typical.
- Acquisition Parameters:
 - Set the spectral width to encompass the expected chemical shift range for the molecule (e.g., 0-100 ppm).
 - Employ a pulse program with proton decoupling to simplify the spectrum to single lines for each carbon.
 - Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the carbon nuclei, ensuring accurate integration if needed (though not standard for ^{13}C).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the sample concentration.
- Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference the solvent peak (CDCl_3) to δ 77.16 ppm.

Data Interpretation and Discussion: The ^{13}C NMR spectrum of **Tetrahydrofurfuryl chloride** shows five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **Tetrahydrofurfuryl chloride**



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Approximate chemical shifts based on typical values for similar structures and data from spectral databases.

The carbon atom at the chiral center (C2) is the most downfield, being attached to both the ring oxygen and the chloromethyl group. The C5 carbon, also bonded to the ring oxygen, appears at a relatively high chemical shift. The carbon of the chloromethyl group is deshielded by the chlorine atom. The remaining two ring carbons, C3 and C4, resonate at higher field, consistent with their aliphatic nature.

Diagram 1: Molecular Structure and NMR Atom Numbering

Caption: Atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the types of bonds present.

Experimental Workflow: Liquid Film IR Spectroscopy



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Caption: Workflow for obtaining an IR spectrum of a liquid sample.

Data Interpretation and Discussion: The IR spectrum of **Tetrahydrofurfuryl chloride** is dominated by absorptions corresponding to C-H, C-O, and C-Cl bond vibrations.

Table 3: Key IR Absorption Bands for **Tetrahydrofurfuryl chloride**



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The strong absorptions in the 2960-2850 cm^{-1} region are characteristic of the C-H stretching vibrations of the CH_2 groups in the molecule. The most diagnostic peak is the strong absorption around 1080 cm^{-1} , which is indicative of the C-O-C stretching of the ether functional group in the tetrahydrofuran ring. The presence of the chlorine atom is confirmed by a strong band in the 800-600 cm^{-1} region, corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Theoretical Framework: Electron Ionization (EI) mass spectrometry bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation.^{[3][4]} The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the ions versus their relative abundance. The molecular ion peak (M^+) provides the molecular weight of the compound, and the fragmentation pattern offers valuable structural information.

Data Interpretation and Discussion: The mass spectrum of **Tetrahydrofurfuryl chloride** shows a molecular ion peak corresponding to its molecular weight (120.58 g/mol).^[1] Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic $M+2$ isotope peak with

an intensity of approximately one-third of the M^+ peak, corresponding to the natural abundance of the ^{37}Cl isotope.

The fragmentation of **Tetrahydrofurfuryl chloride** is driven by the presence of the heteroatoms and the stability of the resulting fragments.

Table 4: Major Fragments in the EI Mass Spectrum of **Tetrahydrofurfuryl chloride**

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The most abundant fragment is often observed at m/z 71, resulting from the loss of the chloromethyl radical ($\bullet\text{CH}_2\text{Cl}$). This is a favorable fragmentation pathway due to the formation of a stable oxonium ion. Another significant fragment is seen at m/z 85, corresponding to the loss of a chlorine radical ($\bullet\text{Cl}$).

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

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Caption: Simplified fragmentation of **Tetrahydrofurfuryl chloride**.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted confirmation of the structure of **Tetrahydrofurfuryl chloride**. The ^1H and ^{13}C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the ether and alkyl chloride functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation pattern. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these spectroscopic signatures is crucial for ensuring the identity, purity, and quality of this important chemical intermediate.

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